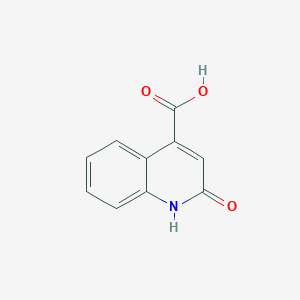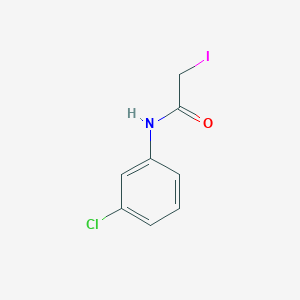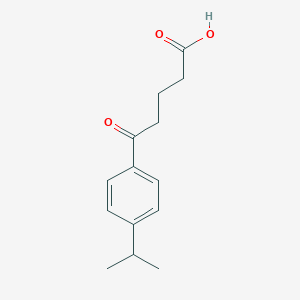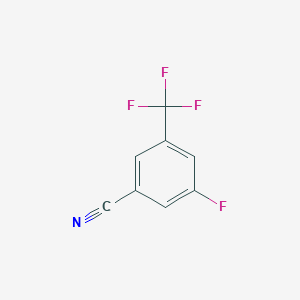
3,3-Dimethyl-1,2,4-cyclopentanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,2,4-cyclopentanetrione, also known as dimedone, is a cyclic diketone with the molecular formula C8H12O2. It is widely used in organic synthesis due to its unique structural properties. Dimedone is a yellow crystalline solid with a melting point of 118-120°C and a boiling point of 300°C.
Mecanismo De Acción
Dimedone has a unique structural property that allows it to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been extensively studied for their catalytic properties in various organic reactions. The mechanism of action of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes involves the coordination of the metal ion with the carbonyl groups of 3,3-Dimethyl-1,2,4-cyclopentanetrione, resulting in the activation of the metal center for catalysis.
Efectos Bioquímicos Y Fisiológicos
Dimedone has no known biochemical or physiological effects as it is not used as a drug or medication. However, its metal complexes have been studied for their potential biological activities such as antimicrobial, anticancer, and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimedone is a versatile compound that can be easily synthesized and purified. Its unique structural properties make it a valuable building block for organic synthesis. However, its metal complexes can be sensitive to air and moisture, requiring careful handling and storage. In addition, the metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione can be difficult to characterize due to their complex structures and reactivity.
Direcciones Futuras
For research could include the development of new metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione with improved catalytic properties, the synthesis of novel heterocyclic compounds using 3,3-Dimethyl-1,2,4-cyclopentanetrione as a building block, and the investigation of the biological activities of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes.
Métodos De Síntesis
Dimedone can be synthesized by the condensation of acetylacetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a series of aldol condensation and dehydration steps, resulting in the formation of 3,3-Dimethyl-1,2,4-cyclopentanetrione. The yield of the reaction is typically high, and the product can be easily purified by recrystallization.
Aplicaciones Científicas De Investigación
Dimedone has been widely used in organic synthesis as a building block for the synthesis of various organic compounds. It is commonly used as a Michael acceptor in Michael addition reactions, as well as in the synthesis of heterocyclic compounds. Dimedone has also been used in the synthesis of natural products such as quinones and alkaloids.
Propiedades
Número CAS |
17530-56-2 |
|---|---|
Nombre del producto |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3,3-dimethylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C7H8O3/c1-7(2)5(9)3-4(8)6(7)10/h3H2,1-2H3 |
Clave InChI |
DUZUQSHHUJPSOG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CC(=O)C1=O)C |
SMILES canónico |
CC1(C(=O)CC(=O)C1=O)C |
Sinónimos |
3,3-Dimethyl-1,2,4-cyclopentanetrione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



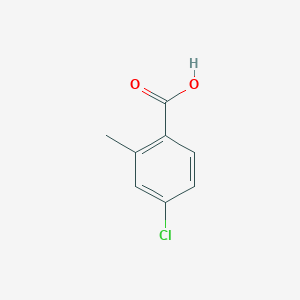
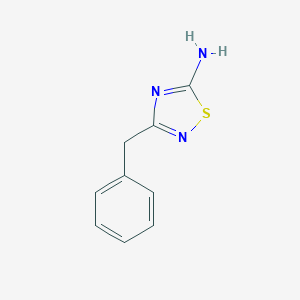
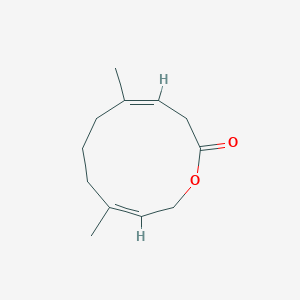
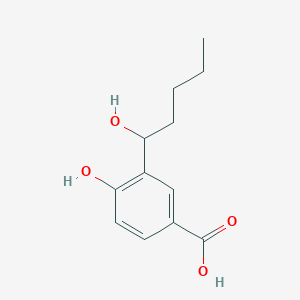
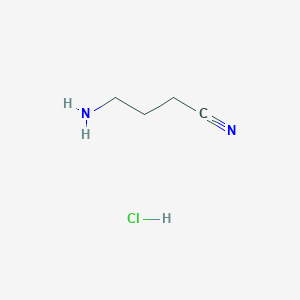
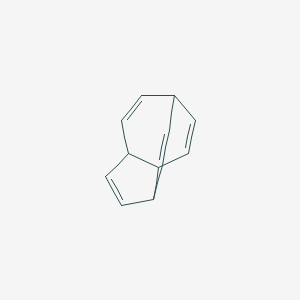
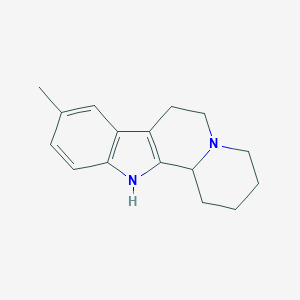
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
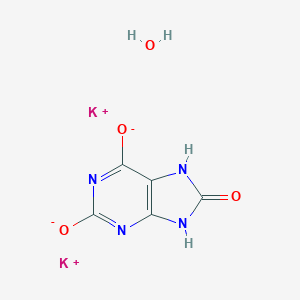
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
